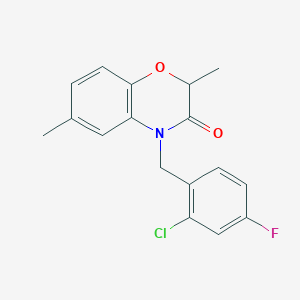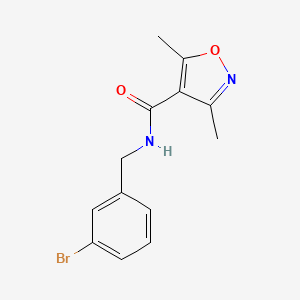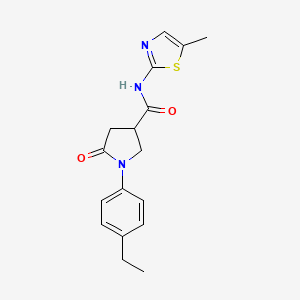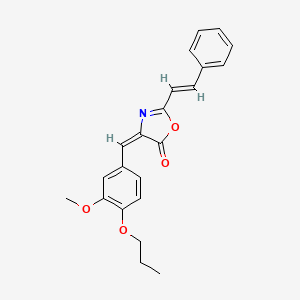![molecular formula C18H10BrNO6 B4612457 5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B4612457.png)
5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone
Descripción general
Descripción
5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone is a useful research compound. Its molecular formula is C18H10BrNO6 and its molecular weight is 416.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.96915 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Health Impact Studies
Studies on environmental pollutants, such as benzene, toluene, and xylenes (BTX), and their impact on human health are significant. For instance, benzene is a known carcinogen with specific biomarkers like mercapturic acids being proposed for evaluating human exposure to BTX compounds. Such research highlights the importance of monitoring exposure to environmental pollutants and understanding their health implications, which could be relevant for studying the effects of similar compounds (Barbieri et al., 2007).
Cancer Research
The study of carcinogenic compounds, such as tobacco-specific nitrosamines (TSNAs), provides insight into the mechanisms of cancer development and the role of environmental and lifestyle factors in cancer risk. Research on urinary levels of volatile organic carcinogen biomarkers in relation to lung cancer development in smokers is an example of how specific compounds can be linked to cancer risk and may guide the study of other potentially carcinogenic compounds (Yuan et al., 2012).
Chemoprevention Studies
Investigations into the chemopreventive potential of certain compounds against cancer highlight the importance of understanding chemical interactions and their potential to prevent or mitigate the development of cancer. For example, isothiocyanates have been studied for their chemopreventive potential in lung cancer, indicating a broader interest in identifying and characterizing compounds with preventive benefits (Chung et al., 1997).
Toxicology and Exposure Assessment
Research on the exposure to and toxicology of specific compounds, such as brominated flame retardants and other polyhalogenated compounds, informs public health and safety regulations. Studies assess the presence of these compounds in indoor environments, their potential health risks, and the need for monitoring and controlling exposure (Takigami et al., 2009).
Novel Psychoactive Substances
The identification and characterization of novel psychoactive substances, including their detection in biological material and the assessment of their toxicological profiles, are crucial for public health and forensic science. Such research aids in understanding the effects, metabolism, and risks associated with new psychoactive compounds, which could be similar to the methodologies used for studying "5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone" (Wiergowski et al., 2017).
Propiedades
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO6/c19-13-3-1-10(2-4-13)15-7-12(18(21)26-15)5-11-6-16-17(25-9-24-16)8-14(11)20(22)23/h1-8H,9H2/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEINUAAQBBEGI-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4612379.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4612385.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4612399.png)
![4-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B4612411.png)
![N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4612421.png)

![3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4612441.png)



![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4612484.png)
![[1-(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)cyclopentyl]acetic acid](/img/structure/B4612490.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)

